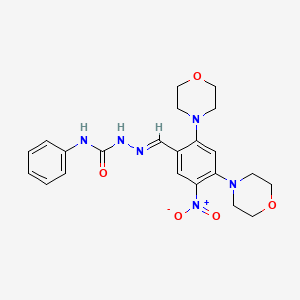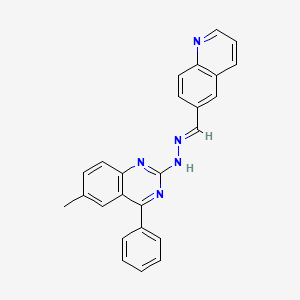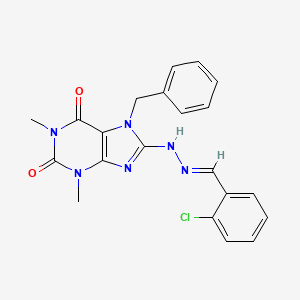![molecular formula C14H11NO4 B3909172 4-[5-(3-nitrophenyl)-2-furyl]-3-buten-2-one](/img/structure/B3909172.png)
4-[5-(3-nitrophenyl)-2-furyl]-3-buten-2-one
Overview
Description
4-[5-(3-nitrophenyl)-2-furyl]-3-buten-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as aurone and has been studied extensively for its biological properties.
Mechanism of Action
The mechanism of action of 4-[5-(3-nitrophenyl)-2-furyl]-3-buten-2-one is not fully understood. However, studies have suggested that it works by inhibiting various enzymes and signaling pathways in the body. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in inflammation.
Biochemical and Physiological Effects
4-[5-(3-nitrophenyl)-2-furyl]-3-buten-2-one has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, which is a major contributor to the development of various diseases. It has also been found to reduce inflammation, which is a common factor in the development of many chronic diseases. In addition, it has been found to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[5-(3-nitrophenyl)-2-furyl]-3-buten-2-one in lab experiments is its broad range of biological activities. It has been found to exhibit antimicrobial, antioxidant, anti-inflammatory, and anticancer activities, which make it a versatile compound for various studies. However, one of the limitations of using this compound is its moderate yield and purity, which can make it difficult to obtain sufficient quantities for large-scale experiments.
Future Directions
There are several future directions for the study of 4-[5-(3-nitrophenyl)-2-furyl]-3-buten-2-one. One of the areas of interest is its potential application in the treatment of neurodegenerative diseases. Further studies are needed to explore its neuroprotective effects and its ability to improve cognitive function. Another area of interest is its potential application in the development of new antimicrobial agents. Studies have shown that it has potent antimicrobial activity against various pathogens, and further research is needed to explore its potential as a new class of antibiotics. Finally, additional studies are needed to explore the potential of this compound as an anticancer agent, as it has shown promising results in various cancer cell lines.
Conclusion
In conclusion, 4-[5-(3-nitrophenyl)-2-furyl]-3-buten-2-one is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its broad range of biological activities makes it a promising compound for further research. Further studies are needed to explore its potential application in the treatment of various diseases, including neurodegenerative diseases, cancer, and infectious diseases.
Scientific Research Applications
4-[5-(3-nitrophenyl)-2-furyl]-3-buten-2-one has been extensively studied for its biological properties. It has been found to exhibit antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. Studies have also shown its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(E)-4-[5-(3-nitrophenyl)furan-2-yl]but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-10(16)5-6-13-7-8-14(19-13)11-3-2-4-12(9-11)15(17)18/h2-9H,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSUMYVDQYHCGH-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-{[3-cyano-4-(methylamino)-5-nitro-2-pyridinyl]amino}-2,4-pentadien-1-ylidene)malononitrile](/img/structure/B3909099.png)
![2-[2-(isopropylamino)-1-nitrovinyl]-1,4-benzenediol](/img/structure/B3909105.png)
![3-methyl-2-(4-methylphenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3909114.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-[(3-methyl-2-thienyl)methyl]ethanamine](/img/structure/B3909119.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(2-thienylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3909127.png)


![N'-(2,3-dimethoxybenzylidene)-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B3909154.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3909160.png)


![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]pyrimidin-2-amine](/img/structure/B3909187.png)
